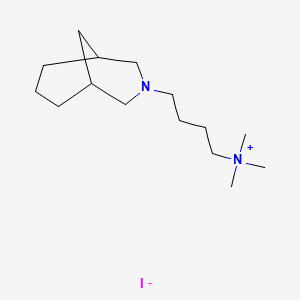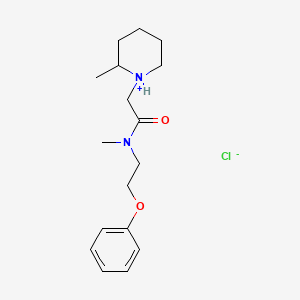![molecular formula C16H13NO B13778091 [3-(Isoquinolin-1-yl)phenyl]methanol CAS No. 728951-55-1](/img/structure/B13778091.png)
[3-(Isoquinolin-1-yl)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Quinolin-2-yl)benzyl alcohol is an organic compound that features a quinoline ring attached to a benzyl alcohol moiety. The quinoline ring is a heterocyclic aromatic organic compound with the formula C9H7N, known for its wide range of biological activities. The benzyl alcohol group, on the other hand, is a simple aromatic alcohol with the formula C7H8O. The combination of these two structures in 3-(Quinolin-2-yl)benzyl alcohol results in a compound with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Quinolin-2-yl)benzyl alcohol can be achieved through various methods. One common approach involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method typically involves the condensation of 2-aminobenzyl alcohol with an appropriate aldehyde or ketone under acidic or basic conditions . Another method involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the quinoline moiety onto the benzyl alcohol .
Industrial Production Methods: Industrial production of 3-(Quinolin-2-yl)benzyl alcohol may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for maximizing yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-(Quinolin-2-yl)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.
Major Products:
Oxidation: Quinoline-2-carboxylic acid, Quinoline-2-carboxaldehyde.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
3-(Quinolin-2-yl)benzyl alcohol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Quinolin-2-yl)benzyl alcohol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the benzyl alcohol group.
2-Quinolylmethanol: A compound with a similar structure but with the alcohol group attached directly to the quinoline ring.
Uniqueness: 3-(Quinolin-2-yl)benzyl alcohol is unique due to the presence of both the quinoline ring and the benzyl alcohol moiety, which confer distinct chemical and biological properties. This combination allows for versatile chemical modifications and a broad range of applications in various fields .
Properties
CAS No. |
728951-55-1 |
|---|---|
Molecular Formula |
C16H13NO |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
(3-isoquinolin-1-ylphenyl)methanol |
InChI |
InChI=1S/C16H13NO/c18-11-12-4-3-6-14(10-12)16-15-7-2-1-5-13(15)8-9-17-16/h1-10,18H,11H2 |
InChI Key |
DBHNUOWVONUFLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C3=CC=CC(=C3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


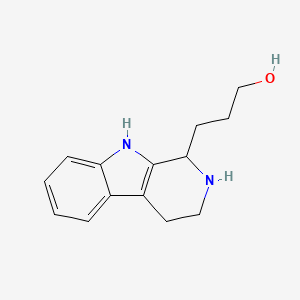
![2-Naphthalenesulfonic acid, 7-[p-(p-aminobenzamido)benzamido]-4-hydroxy-](/img/structure/B13778011.png)
![Copper(2+), bis[(1R,2R)-1,2-cyclohexanediamine-|EN,|EN']-, dichloride](/img/structure/B13778031.png)

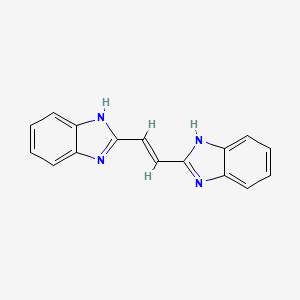
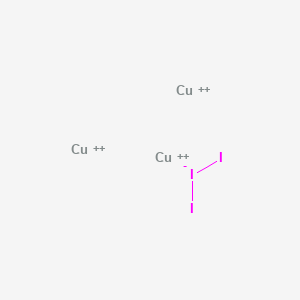
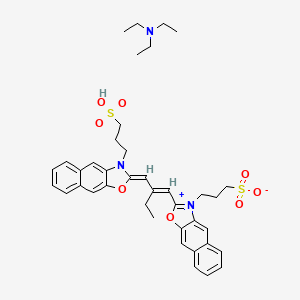
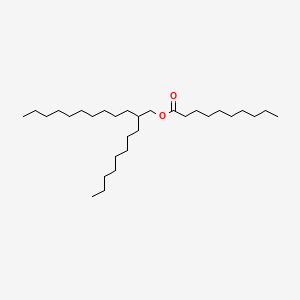
![[3-(Isoquinolin-1-yl)phenyl]methanol](/img/structure/B13778060.png)


